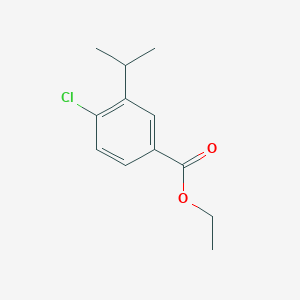

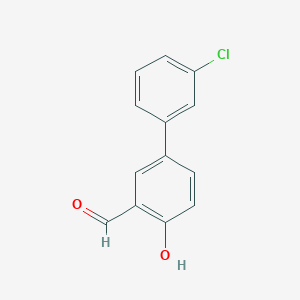

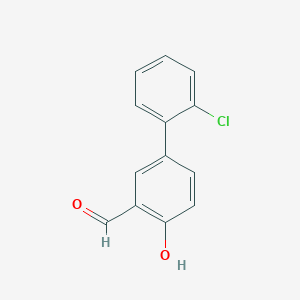

4-(2-Chlorophenyl)-2-formylphenol, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Chlorophenyl)-2-formylphenol, 95% (4-CPF) is an aromatic compound found in a variety of industrial and consumer products, including paints, coatings, plastics, and adhesives. 4-CPF is a chlorinated phenol and is used as a biocide, preservative, and antifungal agent in a variety of industrial and consumer products. 4-CPF has been studied extensively for its potential as an antimicrobial, antifungal, and antiseptic agent.

Aplicaciones Científicas De Investigación

4-(2-Chlorophenyl)-2-formylphenol, 95% has been extensively studied for its potential as an antimicrobial, antifungal, and antiseptic agent. 4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to be effective against a variety of bacteria, fungi, and viruses. 4-(2-Chlorophenyl)-2-formylphenol, 95% has also been studied for its potential as an anti-inflammatory and anti-cancer agent. 4-(2-Chlorophenyl)-2-formylphenol, 95% has been studied as a potential treatment for a variety of medical conditions, including psoriasis, acne, and eczema. Additionally, 4-(2-Chlorophenyl)-2-formylphenol, 95% has been studied for its potential as a preservative and biocide in a variety of products, including paints, coatings, plastics, and adhesives.

Mecanismo De Acción

4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to act as an antimicrobial, antifungal, and antiseptic agent by disrupting the cell membrane of the microorganism. 4-(2-Chlorophenyl)-2-formylphenol, 95% is able to penetrate the cell membrane, causing the cell to become more permeable and leading to cell death. 4-(2-Chlorophenyl)-2-formylphenol, 95% has also been shown to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines. Additionally, 4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to act as an anti-cancer agent by inhibiting the growth of cancer cells.

Biochemical and Physiological Effects

4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. 4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to be toxic to a variety of microorganisms, including bacteria, fungi, and viruses. 4-(2-Chlorophenyl)-2-formylphenol, 95% has also been shown to be an effective anti-inflammatory and anti-cancer agent. 4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to be an effective preservative and biocide in a variety of products, including paints, coatings, plastics, and adhesives. Additionally, 4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to have a variety of beneficial effects on human health, including the potential to reduce inflammation, improve wound healing, and reduce the risk of certain types of cancer.

Advantages and Limitations for Laboratory Experiments

The use of 4-(2-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-(2-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and availability. Additionally, 4-(2-Chlorophenyl)-2-formylphenol, 95% is a relatively safe compound and is not associated with any significant health risks. However, 4-(2-Chlorophenyl)-2-formylphenol, 95% is a relatively weak antimicrobial agent and is limited in its ability to effectively control certain types of microorganisms. Additionally, 4-(2-Chlorophenyl)-2-formylphenol, 95% can be toxic to certain types of cells, including human cells, and should be used with caution.

Direcciones Futuras

The use of 4-(2-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments and industrial applications is likely to increase in the future. Future research should focus on the development of more effective and safe antimicrobial, antifungal, and antiseptic agents based on 4-(2-Chlorophenyl)-2-formylphenol, 95%. Additionally, future research should focus on the development of more effective and safe preservatives and biocides based on 4-(2-Chlorophenyl)-2-formylphenol, 95%. Furthermore, future research should focus on the development of more effective and safe anti-inflammatory and anti-cancer agents based on 4-(2-Chlorophenyl)-2-formylphenol, 95%. Finally, future research should focus on the development of more effective and safe products based on 4-(2-Chlorophenyl)-2-formylphenol, 95%, including paints, coatings, plastics, and adhesives.

Métodos De Síntesis

4-(2-Chlorophenyl)-2-formylphenol, 95% can be synthesized from 2-chlorophenol and formaldehyde. The reaction is catalyzed by an acid and is typically carried out in an aqueous solution. The reaction is typically carried out at temperatures between 80-100°C. The reaction is complete when the formaldehyde is completely consumed and the 4-(2-Chlorophenyl)-2-formylphenol, 95% is formed. The reaction is typically carried out in a closed system to prevent the formation of by-products.

Propiedades

IUPAC Name |

5-(2-chlorophenyl)-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKESZTOIOSXZSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602395 |

Source

|

| Record name | 2'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893737-46-7 |

Source

|

| Record name | 2'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.